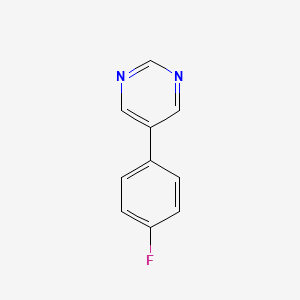

5-(4-Fluorophenyl)pyrimidine

Description

Overview of Pyrimidine (B1678525) Scaffold in Chemical Biology and Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in the realm of medicinal chemistry and chemical biology. gsconlinepress.comgsconlinepress.com Its derivatives are ubiquitous in nature, forming the structural basis of essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.comnih.gov This inherent biological relevance has made the pyrimidine nucleus a fertile ground for the development of a vast array of therapeutic agents. gsconlinepress.comnih.gov

The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties. This has led to the discovery and development of pyrimidine-containing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. nih.govnih.gov The ability of pyrimidine derivatives to mimic endogenous molecules and interact with a multitude of biological targets, such as enzymes and receptors, underscores their profound impact on modern drug discovery. mdpi.com

Strategic Importance of Fluorine Substitution in Pyrimidine Chemistry

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic profile. tandfonline.comnortheastern.edu Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.comacs.org This strategic substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. northeastern.edu

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. tandfonline.comnortheastern.edu

Increased Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, and membrane permeability. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of a molecule at physiological pH. tandfonline.comacs.org

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. tandfonline.comnortheastern.edu

In the context of pyrimidine chemistry, the incorporation of a fluorine atom, particularly on a phenyl substituent, can significantly amplify the therapeutic potential of the resulting derivative.

Rationale for Comprehensive Academic Inquiry into 5-(4-Fluorophenyl)pyrimidine and its Analogues

The compound this compound stands at the intersection of two powerful concepts in medicinal chemistry: the privileged pyrimidine scaffold and the strategic use of fluorine. The rationale for a comprehensive academic inquiry into this molecule and its analogues is multi-faceted. The 5-phenylpyrimidine (B189523) core itself is a known pharmacophore, with derivatives exhibiting a range of biological activities. nih.gov The addition of a fluorine atom at the para-position of the phenyl ring is a deliberate modification aimed at optimizing the molecule's drug-like properties.

The study of this compound and its analogues allows researchers to systematically investigate the structure-activity relationships (SAR) of this chemical class. nih.govnih.gov By synthesizing and evaluating a series of related compounds with variations in substitution patterns, chemists can elucidate the key molecular features responsible for a desired biological effect. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Furthermore, detailed investigations into the synthesis, spectroscopic characterization, and crystallographic analysis of these compounds provide fundamental data that underpins their application in drug discovery. ccspublishing.org.cnresearchgate.netrjlbpcs.com For instance, understanding the solid-state structure through X-ray crystallography can offer insights into intermolecular interactions and inform the design of molecules with improved physical properties. rsc.org The pursuit of novel synthetic routes also contributes to the broader field of organic chemistry. sioc-journal.cn

Structure

3D Structure

Properties

CAS No. |

68049-21-8 |

|---|---|

Molecular Formula |

C10H7FN2 |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

5-(4-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H7FN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H |

InChI Key |

KRZIZQMPUZJZJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 4 Fluorophenyl Pyrimidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of 5-(4-fluorophenyl)pyrimidine derivatives in solution.

Proton (¹H) NMR Studies for Ligand-Protein Interaction Probing

Proton (¹H) NMR spectroscopy is particularly powerful for studying how these pyrimidine (B1678525) derivatives interact with biological macromolecules, such as proteins. Hindered rotation around the C5-phenyl bond in some 2,4-diamino-5-(4-fluorophenyl)-6-ethylpyrimidine analogues has been observed, leading to nonequivalent aromatic proton signals. nih.gov This indicates a fixed conformation upon binding to a protein like Lactobacillus casei dihydrofolate reductase. nih.gov In asymmetrically substituted derivatives, two distinct sets of bound proton signals can be observed, corresponding to two rotational isomers binding to the enzyme with similar affinities. nih.gov

For instance, in a study of 5,5'-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione], the aromatic protons of the 4-fluorophenyl group appeared as a doublet of doublets at δ 7.11 ppm and a triplet at δ 6.99 ppm in DMSO-d₆. iucr.org The methine proton connecting the two pyrimidine rings was observed as a singlet at δ 5.56 ppm. iucr.org These chemical shifts provide valuable information about the local electronic environment and through-space interactions.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound/Fragment | Proton Type | Solvent | Chemical Shift (ppm) | Reference |

| 5,5'-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione] | Aromatic H | DMSO-d₆ | 7.11 (dd), 6.99 (t) | iucr.org |

| Methine H | DMSO-d₆ | 5.56 (s) | iucr.org | |

| NH₂ | DMSO-d₆ | 7.42 (s) | iucr.org | |

| N-CH₃ | DMSO-d₆ | 3.32 (s), 3.14 (s) | iucr.org | |

| 4-(4-fluorophenyl)-5-methylpyrimidine | Aromatic H | CDCl₃ | 7.66-7.63 (m), 7.22-7.17 (t) | rsc.org |

| Pyrimidine H | CDCl₃ | 9.13 (s), 8.65 (s) | rsc.org | |

| 5-(4-fluorophenyl)-2-hydrazinyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | Aromatic H | DMSO-d₆ | 7.19–7.37 (m) | nih.gov |

Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR for Electronic Environment Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state, the nature of attached substituents, and steric effects. For pyrimidine derivatives, the carbons of the pyrimidine ring typically resonate in the range of δ 150–160 ppm.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local environment of the fluorine atom. nih.gov The ¹⁹F chemical shift is extremely sensitive to changes in the electronic environment, making it an excellent probe for studying ligand-protein interactions and conformational changes. nih.govresearchgate.netresearchgate.net The large chemical shift dispersion of ¹⁹F NMR allows for the clear resolution of signals from different fluorine-containing species or conformers. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound/Fragment | Carbon Type | Solvent | Chemical Shift (ppm) | Reference |

| 4-(4-fluorophenyl)-5-methylpyrimidine | Aromatic/Pyrimidine C | CDCl₃ | 163.74, 158.98, 156.69, 136.24, 135.73, 130.30, 129.8, 128.75, 128.11 | rsc.org |

| 5-(4-fluorophenyl)-2-hydrazinyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | Aromatic/Heterocyclic C | DMSO | 159.97, 153.49, 150.10, 141.90, 132.53, 129.08, 128.94, 127.88, 126.97, 124.75, 123.97, 115.67, 114.34, 101.27 | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In derivatives of this compound, characteristic IR absorption bands can be observed for various functional groups. For example, in 5,5'-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione], the N-H stretching vibrations of the amino group are seen at 3430 and 3104 cm⁻¹, while the C=O stretching vibrations appear at 1690 cm⁻¹. iucr.org The C-F stretching vibration is typically observed in the region of 1250-1000 cm⁻¹. iucr.orgscirp.org

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental vibrational spectra. researchgate.netsciety.orgphyschemres.orgmjcce.org.mk These calculations can help in the precise assignment of vibrational modes. researchgate.netmjcce.org.mk For instance, in a study of 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, a good correlation was found between the experimental and theoretically calculated vibrational frequencies. researchgate.netsciety.org

Table 3: Characteristic Infrared (IR) Frequencies (cm⁻¹) for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 5,5'-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione] | N-H stretch (NH₂) | 3430, 3104 | iucr.org |

| C=O stretch | 1690 | iucr.org | |

| C-F stretch | 1247, 1142 | iucr.org | |

| 5-(4-fluorophenyl)-2-hydrazinyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | N-H stretch (NH₂) | 3340 | nih.gov |

| N-H stretch (NH) | 3295, 3220 | nih.gov | |

| C=O stretch | 1689 | nih.gov |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. rsc.org

For example, the molecular ion peak for (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate was observed at m/z 306.5 [M+H]⁺. vulcanchem.com Its fragmentation pattern included the loss of a chlorine atom (m/z 271) and a carboxyl group (m/z 239). vulcanchem.com In the case of 5,5'-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione], the time-of-flight (TOF) mass spectrum showed a peak at m/z 439.1513 [M+Na]⁺, confirming its molecular formula. iucr.org The fragmentation pathways can sometimes be complex, involving rearrangements like the retro-Diels-Alder reaction. growingscience.com

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione] reveals that the pyrimidine rings are nearly planar. iucr.org The dihedral angles between the benzene (B151609) ring and the two pyrimidine rings are 73.32(7)° and 63.81(8)°. iucr.org The crystal packing is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. iucr.org

In another example, ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netCurrent time information in Mercer County, US.thiazolo[3,2-a]pyrimidine-6-carboxylate · 0.25-hydrate, the crystal structure is stabilized by N4—H4⋯N1 hydrogen bonds, forming zigzag chains. nih.gov These chains are further connected into layers by hydrogen bonds involving water molecules and C—H⋯F interactions. nih.gov Such detailed structural information is crucial for understanding the structure-property relationships of these compounds.

Table 4: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione] | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O, C—H⋯π, π–π stacking | iucr.org |

| Ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netCurrent time information in Mercer County, US.thiazolo[3,2-a]pyrimidine-6-carboxylate · 0.25-hydrate | Monoclinic | C2/c | N—H⋯N, O—H⋯O, O—H⋯F, C—H⋯F, C—H⋯O | nih.gov |

| Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate | Monoclinic | P2₁/c | Intermolecular and intramolecular hydrogen bonds, π-π stacking | ccspublishing.org.cn |

Advanced Spectroscopic Techniques for Electronic Structure and Excited State Properties

Advanced spectroscopic techniques, often in combination with computational methods, are employed to investigate the electronic structure and excited-state properties of this compound derivatives.

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For a series of 5-arylpyrimidine derivatives, the maximum absorption wavelengths (λmax) were found to be influenced by the nature of the substituent on the phenyl ring. bohrium.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions with good accuracy. researchgate.netsciety.orgbohrium.com For 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, experimental UV-Vis spectra showed absorption maxima at 257.23, 266.51, and 282.81 nm, which were in good agreement with the theoretically determined wavelengths. researchgate.net The major peak was attributed to a π to σ* transition. researchgate.net

Fluorescence spectroscopy can be used to study the excited-state properties of these molecules. Some pyrimidine derivatives exhibit interesting fluorescence behavior, which can be influenced by the solvent and the molecular structure. researchgate.netspectroscopyonline.com Theoretical studies suggest that intramolecular charge transfer (ICT) can play a significant role in the excited state of some triazole pyrimidine fluorophores, leading to a large Stokes shift. spectroscopyonline.com

Computational studies, such as the analysis of Frontier Molecular Orbitals (HOMO and LUMO), provide insights into the electronic stability and chemical reactivity of these compounds. researchgate.netsciety.org The energy gap between the HOMO and LUMO is an important parameter that influences the electronic properties of the molecule. researchgate.netsciety.org

Computational and Theoretical Chemistry Studies of 5 4 Fluorophenyl Pyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 5-(4-Fluorophenyl)pyrimidine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and analyze its electronic characteristics. physchemres.orgnih.gov These calculations have been performed in various phases, including gas, water, and CCl4, to understand the environmental effects on the molecule's properties. physchemres.org

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO energy gap (ΔE), provides valuable information about the molecule's reactivity. A smaller energy gap suggests a more reactive and less stable molecule. mdpi.com

For pyrimidine (B1678525) derivatives, the HOMO is generally distributed over the entire molecule, while the LUMO may have more anti-bonding character. sci-hub.se The HOMO-LUMO energy gap is a key parameter in predicting a molecule's bioactivity, with a smaller gap often correlating with increased biological activity. mdpi.com Theoretical calculations for related pyrimidine derivatives have shown how substitutions on the phenyl ring can influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. dergipark.org.trbohrium.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Pyrimidine Derivative

| Parameter | Value |

| HOMO Energy | -6.8093 eV |

| LUMO Energy | -1.8438 eV |

| Energy Gap (ΔE) | 4.9655 eV |

| Data for a related pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). rsc.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. sciety.orgresearchgate.net The MEP map uses a color scale to represent different potential values. Typically, red and yellow areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. mdpi.comnih.gov

For pyrimidine derivatives, the MEP map often shows negative potential around the nitrogen atoms of the pyrimidine ring, making them sites for electrophilic interactions. mdpi.comresearchgate.net The hydrogen atoms, particularly those attached to nitrogen, often exhibit positive potential, indicating their role as hydrogen bond donors. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge delocalization and hyperconjugative interactions within a molecule. dergipark.org.trdntb.gov.ua This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. nih.govuni-muenchen.de

Molecular Docking Simulations for Ligand-Target Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for predicting the binding affinity and identifying key interactions between the ligand and the protein's active site. dergipark.org.trsmolecule.com

Binding Affinity Prediction and Identification of Key Interacting Residues

Molecular docking simulations can estimate the binding energy, which indicates the strength of the interaction between the ligand and the protein. A lower binding energy suggests a more stable complex. dergipark.org.trsciety.org For pyrimidine derivatives, docking studies have been conducted against various protein targets, including those involved in cancer and microbial growth. researchgate.netsmolecule.com These studies have successfully identified key amino acid residues that form hydrogen bonds and other non-covalent interactions with the pyrimidine core and its substituents. nih.gov For example, in some pyrazolo[1,5-a]pyrimidine (B1248293) analogs, hydrogen bond interactions with residues like Thr347 have been observed. nih.gov

Table 2: Molecular Docking Results for a Pyrimidine Derivative against Target Proteins

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| CYP2C9 | -6.25 | Not specified |

| APOA1 | -6.45 | Not specified |

| Data for 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde. sciety.orgresearchgate.net |

Virtual Screening Applications in Drug Discovery

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govcore.ac.uk By employing molecular docking, virtual screening can efficiently narrow down the number of candidates for further experimental testing.

Pyrimidine derivatives, including those with a 4-fluorophenyl substituent, have been identified through virtual screening as potential inhibitors for various targets. nih.govnih.gov For instance, pyrazolo[1,5-a]pyrimidine analogs have been identified as potential inhibitors of estrogen receptor alpha (ERα), a key target in breast cancer treatment. nih.gov The use of pharmacophore models, which define the essential 3D features of a ligand required for binding, further enhances the efficiency of virtual screening. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational dynamics and the stability of its binding to biological targets.

MD simulations on pyrimidine derivatives have demonstrated their utility in understanding the dynamic behavior of these molecules within a biological system. nih.govarabjchem.orgmdpi.com By simulating the interactions of the compound with its surrounding environment, typically water and a target protein, researchers can observe how the molecule flexes, rotates, and adopts different conformations. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into the binding site of a protein.

For instance, in studies of pyrimidine-based inhibitors, MD simulations have been used to confirm the stability of docked poses and to identify crucial interactions, such as hydrogen bonds with hinge region residues in kinases. arabjchem.org These simulations can also reveal the role of water molecules in mediating interactions between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models for pyrimidine derivatives has been a significant area of research. japsonline.comrsc.orgthieme-connect.comjapsonline.com These models are built using a dataset of compounds with known biological activities. The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to build a mathematical equation that correlates these descriptors with the observed biological activity. tandfonline.com The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability. arabjchem.orgjapsonline.com

A well-validated QSAR model can be used to predict the biological activity of new, untested compounds, such as novel derivatives of this compound. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources in the drug discovery process. For example, 3D-QSAR studies on pyrimidine derivatives have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to generate contour maps. thieme-connect.comnih.gov These maps highlight regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. rsc.orgthieme-connect.com

Table 1: Key Statistical Parameters in QSAR Model Development

| Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | > 0.6 |

| r²_pred (External r²) | A measure of the predictive ability of the model on an external test set. | > 0.6 |

This table presents generally accepted threshold values for key statistical parameters in QSAR model validation, indicating a robust and predictive model.

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target.

A pharmacophore model for a series of active pyrimidine derivatives can be generated by aligning the structures and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. manipal.edutandfonline.commdpi.com This model represents the key interaction points between the ligands and their target receptor.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. tandfonline.com This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

For this compound, a pharmacophore model could be developed based on a series of its analogues with known biological activity. This model would highlight the importance of the pyrimidine core, the fluorophenyl group, and potentially other substituted positions for biological activity. This information can then guide the design of new derivatives with improved potency and selectivity. Ligand-based design approaches have been successfully used to discover novel pyrimidine-based inhibitors for various targets. acs.orgnih.gov

Pharmacological and Biological Activity Investigations of 5 4 Fluorophenyl Pyrimidine Mechanistic Focus

Identification and Validation of Biological Targets

The 5-(4-fluorophenyl)pyrimidine framework has been identified as a versatile platform for designing ligands that interact with several important biological targets. The specific targets are often determined by the other substitutions on the pyrimidine (B1678525) ring, which direct the molecule's activity. Validated targets for various derivatives include enzymes critical to inflammation, cancer progression, and metabolic regulation, as well as receptors involved in neurological pathways.

Key biological targets identified for compounds containing the this compound moiety include:

Enzymes:

Kinases (e.g., EGFR, p38 MAP kinase) nih.govtandfonline.com

Cyclooxygenases (COX-1 and COX-2) rsc.orgnih.gov

Histone Deacetylases (HDACs) nih.govmdpi.com

Glycosidases and Amylases mdpi.com

Gamma-Secretase nih.govacs.org

Receptors and Binding Sites:

Adenosine (B11128) Receptors (A1 and A2A) nih.gov

Sigma Binding Sites nih.gov

These interactions underpin the diverse pharmacological profiles observed in compounds derived from this scaffold.

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Oxidoreductases)

Derivatives of this compound have been investigated as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and autoimmune disorders.

p38 MAP Kinase: Tetrahydropyrazolopyrimidine derivatives incorporating a 2-(4-fluorophenyl) group have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response that regulates the production of cytokines like TNF-α and IL-1β. nih.gov One such compound, AS1940477, demonstrated excellent cellular activity and a favorable pharmacokinetic profile. nih.gov Similarly, a series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles were developed as inhibitors of p38α, with IC50 values for enzyme inhibition ranging from 6.0 to 650 nM. researchgate.net

Epidermal Growth Factor Receptor (EGFR): The this compound scaffold is a feature in the design of EGFR inhibitors. tandfonline.com The fluorine atom is noted for enhancing both pharmacokinetic and physicochemical properties. tandfonline.com A series of 5-trifluoromethylpyrimidine derivatives containing a fluorophenyl group were synthesized and evaluated for EGFR kinase inhibition. One compound in this series recorded an IC50 value of 0.091 µM against EGFR kinase, indicating potent inhibition. tandfonline.com Other research has focused on designing dual inhibitors, with a 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivative showing selective inhibitory activity on EGFRT790M (IC50 = 0.08 µM) over EGFRWT (IC50 = 0.13 µM), suggesting potential to overcome certain types of drug resistance. nih.gov

| Kinase Target | Derivative Class | Key Findings | IC50 Values |

| p38α MAP Kinase | Imidazole-pyrimidine Hybrids | Potent inhibition of p38α enzyme. | 6.0 - 650 nM researchgate.net |

| EGFR | 5-Trifluoromethylpyrimidines | Potent inhibition of EGFR kinase activity. | 0.091 µM tandfonline.com |

| EGFR (T790M mutant) | Pyrimidine-5-carbonitriles | Selective inhibition of the resistant T790M mutant. | 0.08 µM nih.gov |

| EGFR (Wild Type) | Pyrimidine-5-carbonitriles | Inhibition of wild type EGFR. | 0.13 µM nih.gov |

Cyclooxygenase (COX-1/COX-2) Inhibition: The this compound structure is a component of potent and selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govacs.org Studies on 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives reported significant anti-inflammatory activity and COX-2 inhibitory effects. rsc.org A separate study on pyrazolo[1,5-a]pyrimidines led to the identification of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as one of the most potent and selective COX-2 inhibitors in its series. nih.gov The inhibitory concentrations (IC50) for some pyrimidine derivatives show a clear preference for COX-2 over COX-1. For instance, one derivative showed an IC50 of 23.8 ± 0.20 µM for COX-2, while its IC50 for COX-1 was 28.39 ± 0.03 µM. rsc.org

Histone Deacetylase (HDAC) Inhibition: HDACs are validated targets for anticancer drug development. nih.gov The introduction of a 4-fluorophenyl substituent into certain inhibitor scaffolds has been shown to result in slightly more potent inhibition of class I isoenzymes HDAC1, HDAC2, and HDAC3 compared to the non-fluorinated parent compound. mdpi.com In the development of novel HDAC inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been used as a key structural component. nih.gov One resulting compound, L20, demonstrated class I selectivity with potent inhibition of HDAC3 (IC50 = 0.217 µM) and HDAC1 (IC50 = 0.684 µM). nih.gov

| Enzyme Target | Derivative Class | Key Findings | IC50 Values |

| COX-1 | Pyrimidine Derivatives | Moderate inhibition. | 19.45 - 28.39 µM rsc.org |

| COX-2 | Pyrazolo[1,5-a]pyrimidines | Potent and selective inhibition. | 23.8 - 42.1 µM rsc.org |

| HDAC1 | 5-Chloro-4-(phenylamino)pyrimidines | Selective Class I inhibition. | 0.684 µM (Compound L20) nih.gov |

| HDAC2 | 5-Chloro-4-(phenylamino)pyrimidines | Selective Class I inhibition. | 2.548 µM (Compound L20) nih.gov |

| HDAC3 | 5-Chloro-4-(phenylamino)pyrimidines | Potent and selective Class I inhibition. | 0.217 µM (Compound L20) nih.gov |

Derivatives of this compound have been explored for their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. A study on novel pyrimidine derivatives identified a compound featuring a fluoro substituent as the most potent dual inhibitor against both enzymes. mdpi.com This compound (referred to as compound 4 in the study) exhibited IC50 values of 12.16 ± 0.12 µM against α-glucosidase and 11.13 ± 0.12 µM against α-amylase. The high electronegativity of the fluorine atom was suggested to contribute to its enhanced activity and favorable interactions within the enzyme active sites. mdpi.com

| Enzyme Target | Derivative Class | Key Findings | IC50 Values |

| α-Glucosidase | 2,4-Diaminopyrimidines | Potent dual inhibition. | 12.16 ± 0.12 µM mdpi.com |

| α-Amylase | 2,4-Diaminopyrimidines | Potent dual inhibition, stronger than acarbose. | 11.13 ± 0.12 µM mdpi.com |

In the context of Alzheimer's disease, the focus has shifted from outright inhibition of gamma-secretase to its modulation. Gamma-secretase modulators (GSMs) aim to shift the cleavage of amyloid precursor protein (APP) away from producing aggregation-prone Aβ1-42 peptides towards shorter, less neurotoxic forms like Aβ1-37 and Aβ1-38. nih.govacs.org Bicyclic pyrimidine derivatives have been central to the development of potent GSMs. One notable compound, BMS-932481, which has the chemical name (S)-7-(4-fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine, was identified as having a desirable balance of potency and efficacy. nih.govacs.org This compound robustly reduced Aβ1-42 and Aβ1-40 levels in preclinical models while increasing the levels of the shorter Aβ1-37 and Aβ1-38 peptides, consistent with the GSM mechanism. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms (e.g., Adenosine Receptors, Sigma Binding Sites)

Adenosine Receptors: Thiazolo[5,4-d]pyrimidine derivatives containing a fluorophenyl group have been developed as high-affinity antagonists for adenosine receptors, particularly the A1 and A2A subtypes. nih.govresearchgate.net These receptors are implicated in various conditions, including depression and Parkinson's disease. nih.govunicam.it A study of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines identified several compounds with nanomolar to subnanomolar binding affinities for both human A1 and A2A receptors. Specifically, the derivative 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine showed exceptionally high affinity with Ki values of 1.9 nM for the A1 receptor and 0.06 nM for the A2A receptor. nih.govresearchgate.net

Sigma Binding Sites: A series of 1-(pyrimidin-2-yl)piperazine derivatives were evaluated for their potential as atypical antipsychotic agents. Within this series, a compound containing a fluorophenyl group, α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, was found to be a fairly potent ligand for sigma binding sites, with an IC50 of 112 nM. nih.gov While it was largely inactive at dopamine (B1211576) D2 receptors, its affinity for sigma sites was considered a key part of its mechanism, potentially modulating dopaminergic activity indirectly. nih.gov

| Receptor/Binding Site | Derivative Class | Key Findings | Binding Affinity |

| Adenosine A1 Receptor | Thiazolo[5,4-d]pyrimidines | High-affinity dual antagonism. | Ki = 1.9 nM nih.gov |

| Adenosine A2A Receptor | Thiazolo[5,4-d]pyrimidines | Very high-affinity dual antagonism. | Ki = 0.06 nM nih.gov |

| Sigma Binding Sites | 1-(Pyrimidin-2-yl)piperazines | Potent ligand activity. | IC50 = 112 nM nih.gov |

Cellular Pathway Modulation in In Vitro Systems

Investigations into derivatives of this compound have uncovered their ability to modulate critical cellular pathways involved in cell growth and death, particularly in the context of cancer.

Effects on Cell Proliferation and Apoptosis Pathways in Cell Lines

Derivatives of this compound have demonstrated significant effects on cell proliferation and the induction of apoptosis across various cancer cell lines.

Cell Cycle Arrest: A novel series of pyrimidine-5-carbonitrile derivatives, which include a 4-fluorophenyl group, were found to disturb the cell cycle in Colo-205 cancer cells. The most potent of these compounds induced cell cycle arrest at the G1 phase. nih.gov Other pyrimidine derivatives have also been noted for their ability to restrict the cell cycle, with some causing apoptosis in the G0 phase or arrest in the G1/S or G2/M phases. mdpi.com

Induction of Apoptosis: The cell cycle arrest observed with pyrimidine-5-carbonitrile derivatives was coupled with an increase in annexin-V-stained cells, indicating a rise in the percentage of apoptosis. nih.gov Further studies on camphor-based pyrimidine derivatives containing a 4-fluorophenyl moiety showed they could induce apoptosis in MDA-MB-231 breast cancer cells. rsc.org Mechanistically, this was associated with the dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. rsc.org This modulation of the Bcl-2 protein family is a key factor in regulating apoptosis. frontiersin.org The release of cytochrome C and the activation of caspase-3 were also observed, further confirming the induction of the mitochondrial apoptosis pathway. rsc.org

Mechanisms of Cytotoxicity in In Vitro Cancer Models

The cytotoxic effects of this compound derivatives against cancer cells are attributed to several distinct molecular mechanisms.

Dual Enzyme Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.gov Both EGFR and COX-2 are crucial regulators of biological processes like cell cycle progression, apoptosis inhibition, and tumor cell motility, and their overexpression is common in various cancers. nih.gov Inhibition of these pathways is a recognized strategy in cancer treatment. nih.gov

ROS-Mediated Mitochondrial Apoptosis: Camphor-based pyrimidine derivatives have been shown to induce cancer cell death through a pathway mediated by reactive oxygen species (ROS). rsc.org Treatment with these compounds led to an increase in intracellular ROS levels in MDA-MB-231 cells. This oxidative stress triggers the mitochondrial apoptosis pathway, characterized by changes in the expression of Bax and Bcl-2 proteins. rsc.org

PI3K/AKT Pathway Inhibition: Another identified mechanism involves the inhibition of the PI3K/AKT signaling pathway. tandfonline.com This pathway is fundamental for cell survival and proliferation, and its frequent overactivation in many cancers makes it a promising therapeutic target. tandfonline.com Studies on 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives, some featuring a fluorophenyl group, demonstrated that their cytotoxic activity in K562 leukemia cells was mediated through the inhibition of the PI3K/AKT axis. tandfonline.com

Table 1: Cytotoxicity and Mechanistic Insights of this compound Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile Derivatives | Colo-205 | High cytotoxicity (IC50 = 1.66 µM for most potent) | Dual EGFR/COX-2 inhibition; G1 phase cell cycle arrest; Apoptosis induction | nih.gov |

| Pyrimidine-5-carbonitrile Derivatives | Ovarian Cancer (OVCAR-4) | High growth inhibition (73.14%) | Not specified | nih.gov |

| Pyrimidine-5-carbonitrile Derivatives | Renal Cancer (786-0) | High growth inhibition (84.82%) | Not specified | nih.gov |

| Camphor-based Pyrimidine Derivatives | MDA-MB-231 (Breast Cancer) | Apoptosis induction (IC50 < 10 µM) | ROS-mediated mitochondrial apoptosis; Bax upregulation; Bcl-2 downregulation | rsc.org |

| Pyrimidine-5-carbonitrile Derivatives | K562 (Leukemia) | High cytotoxicity (IC50 = 3.36 µM for most potent) | PI3K/AKT pathway inhibition; Apoptosis induction | tandfonline.com |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile Derivative | Ovarian Cancer | Superior anticancer activity (GI50 = 0.33 µM) | Selective COX-2 inhibition | researchgate.net |

In Vivo Mechanistic Studies in Pre-clinical Animal Models

The therapeutic potential of this compound derivatives has been further explored in animal models, focusing on target engagement and efficacy related to specific biological pathways.

Target Engagement and Biomarker Modulation

Confirming that a drug interacts with its intended target in a living organism is crucial for its development. Studies on related pyrimidine inhibitors demonstrate how this is achieved.

Pharmacodynamic (PD) Biomarkers: In the development of pyrimidine-based CHK1 inhibitors, the inhibition of gemcitabine-induced CHK1 Ser296 autophosphorylation was used as a direct PD biomarker of target engagement in vivo. acs.org For inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), which also feature a pyrimidine core, the modulation of 2-hydroxyglutarate (2-HG) levels in xenograft tumor tissue served as a key biomarker. osti.gov

PET Imaging: Positron Emission Tomography (PET) has been proposed as a non-invasive technique to quantify target engagement in vivo. researchgate.net For instance, fluorinated 2,4-diaminopyrimidine (B92962) derivatives have been developed as PET radiotracers to image the Colony-Stimulating Factor-1 Receptor (CSF-1R), a target in neuroinflammation and oncology. researchgate.net Similarly, PET tracers based on anilinoquinazoline (B1252766) scaffolds have been used to visualize EGFR engagement in tumors. mdpi.com These studies highlight methodologies that could be applied to assess the in vivo target engagement of this compound derivatives.

In Vivo Efficacy Related to Specific Mechanisms (e.g., anti-inflammatory pathways)

The anti-inflammatory properties of this compound derivatives have been validated in preclinical models, often linking efficacy to the inhibition of the COX-2 pathway.

Carrageenan-Induced Paw Edema Model: This standard model has been used to evaluate the in vivo anti-inflammatory activity of numerous pyrimidine derivatives. nih.govfrontiersin.orgdovepress.com For example, a 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative showed 87% inhibition of inflammation at 3 hours, which was superior to standard drugs like ibuprofen (B1674241) (78%) and celecoxib (B62257) (52%). researchgate.net The mechanism was linked to the selective inhibition of COX-2 over COX-1. researchgate.net Other dihydropyrimidine/sulphonamide hybrids also demonstrated significant anti-inflammatory activity, with edema inhibition ranging from 29% to 71%. frontiersin.org

Modulation of Inflammatory Mediators: The anti-inflammatory effects are often associated with the suppression of key inflammatory mediators. nih.gov A pyrimidine derivative developed for acute lung injury was shown to reduce the severity of lung damage in an animal model by decreasing the levels of inflammatory factors and down-regulating the TLR4/NF-κB signaling pathway. rsc.org Studies also measure the reduction of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator produced by COX enzymes, in serum samples from treated animals. frontiersin.org

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Rat Paw Edema Model This table is interactive. You can sort and filter the data.

| Compound Class | Edema Inhibition (%) | Time Point | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative (4g) | 87% | 3 h | Selective COX-2 Inhibition | researchgate.net |

| Dihydropyrimidine/sulphonamide hybrid (3j) | 71% | 5 h | Dual mPGES-1/5-LOX Inhibition | frontiersin.org |

| Pyridodipyrimidinone derivative (IIIh) | 67% | 5 h | COX-2 Inhibition | dovepress.com |

| Pyrimidine derivative (32) | Significant reduction in lung injury | N/A (ALI Model) | Inhibition of TLR4/NF-κB pathway, reduction of cytokines | rsc.org |

Investigation of Antimicrobial Action Mechanisms

The pyrimidine scaffold is present in numerous natural and synthetic compounds with antimicrobial properties. Research into derivatives containing the this compound core has sought to identify their mechanisms of antimicrobial action.

Inhibition of Essential Bacterial Processes: The antimicrobial activity of pyrimidine derivatives is often attributed to their structural similarity to the purine (B94841) bases of DNA and RNA, allowing them to interfere with nucleic acid synthesis or function. nih.govrsc.org Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been reported to function as DNA gyrase inhibitors, which is a validated antibacterial target. rsc.org Other studies using macromolecular synthesis assays on related compounds pointed to the inhibition of cell-wall biosynthesis as the primary mechanism of action. rsc.org

Spectrum of Activity: Various pyrimidine derivatives have been synthesized and tested against a range of microorganisms. For example, a pyrimidine derivative with a 4-fluorophenyl group was found to have potent antibacterial and antifungal activities. nih.gov Specifically, 3,9-di-(4'-fluorophenyl)-bis-1,2,4-triazolo[4,3-a][4,3-c]pyrimidine showed substantially higher antibacterial activity than some commercial antibiotics against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.net Other synthesized pyrimidines have shown activity against strains like Bacillus subtilis, Pseudomonas aeruginosa, and the fungus Aspergillus niger. nih.govnih.gov

Table 3: Antimicrobial Activity and Proposed Mechanisms of Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism(s) | Activity/MIC | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 3,9-di-(4'-fluorophenyl)-bis-1,2,4-triazolo[4,3-a][4,3-c]pyrimidine | S. aureus, E. coli | MIC 10 µg/ml | Not specified, broad-spectrum antibacterial | researchgate.net |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | E. faecium | Good antibacterial activity | Inhibition of cell-wall biosynthesis | rsc.org |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | MIC 0.25–2.0 μg mL−1 | DNA gyrase inhibition | rsc.org |

| 4-(5-Bromo-1-benzofuran-2-yl)-6-(4-fluorophenyl)-pyrimidine-2-ol | B. subtilis, P. aeruginosa, A. niger, C. albicans | Significant activity | Not specified | nih.gov |

Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl Pyrimidine Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of 5-(4-fluorophenyl)pyrimidine derivatives can be finely tuned by introducing various substituents at different positions of the pyrimidine (B1678525) and the phenyl rings. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Positional Effects of Fluorine and Other Halogens

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. The para-position, as seen in the parent compound, is a common feature in many active derivatives. The high electronegativity and small size of fluorine can modulate the electronic properties of the phenyl ring and participate in crucial interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. nih.gov

Studies on related pyrimidine structures have shown that the introduction of other halogens, such as chlorine or bromine, can also significantly impact activity. For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups like chloro, fluoro, and bromo at the para-position of a phenyl ring at a different location on the scaffold generally exhibited better cytotoxic activity against cancer cell lines than those with electron-donating groups. jbino.com This suggests that the electronic nature of the substituent on the phenyl ring plays a crucial role in the anticancer activity of these compounds.

Influence of Aryl and Heteroaryl Substituents

The introduction of additional aryl or heteroaryl groups to the this compound core has been a fruitful strategy for enhancing biological activity. For example, in a series of pyrimidine-5-carbonitrile derivatives, the nature of the substituent at the 6-position of the pyrimidine ring significantly influenced their anticancer and anti-inflammatory activities. researchgate.net

A study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrated that an aromatic ring at both the R2 and R3 positions was necessary for antitubercular activity. mdpi.com Specifically, a 4-methoxyphenyl (B3050149) group at the R3 position and a 4-fluorophenyl group at the R2 position were found in a potent derivative. mdpi.com

The following table summarizes the impact of different substituents on the anticancer activity of some this compound derivatives.

| Compound | Substituent at C2 of Pyrimidine | Substituent at C4 of Pyrimidine | Biological Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Compound 4g | -SCH2CH3 | 4-methylpiperazin-1-yl | Ovarian Cancer (OVCAR-3) | 0.33 | researchgate.net |

| Compound 4o | -SCH2CH2CH3 | 4-methylpiperazin-1-yl | Ovarian Cancer (OVCAR-3) | 0.45 | researchgate.net |

| Compound 11e | - | - | MCF-7 (Breast Cancer) | 1.85 | nih.gov |

| Compound 12b | - | - | MCF-7 (Breast Cancer) | 10.33 | nih.gov |

| Compound 12d | - | - | MCF-7 (Breast Cancer) | 1.14 | nih.gov |

Role of Heterocyclic Fusion and Side Chains

Fusing another heterocyclic ring to the pyrimidine core can create a more rigid scaffold, which can lead to enhanced binding affinity and selectivity for a particular biological target. Pyrazolo[1,5-a]pyrimidines and thiazolo[3,2-a]pyrimidines are two such examples that have been extensively studied.

In a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence of the fused thiazolopyrimidine ring system was crucial for their anticancer activity. rsc.org The study highlighted that para-substituted derivatives on the distal aryl ring showed significant anticancer activity. rsc.org

The nature of the side chains attached to the core structure also plays a pivotal role. For instance, in a series of pyrazolo[1,5-a]pyrimidine-3-carboxamides, the N,N-dimethyl carboxamide group was found to be important for their inhibitory activity on the proliferation of some cancer cell lines. scirp.org

Stereochemical Influences on Target Interaction and Activity

Stereochemistry can have a profound impact on the biological activity of chiral this compound derivatives. Enantiomers of a racemic mixture can exhibit different potencies and even different pharmacological profiles due to their differential interactions with the chiral environment of the biological target.

A study on the enantiomers of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, a potential atypical antipsychotic agent, revealed that while the enantiomers did not show dramatic differences in most tests, the R(+) enantiomer was up to 11-fold more potent than its antipode in binding to sigma sites. nih.gov This highlights the importance of stereochemistry in the development of selective ligands.

Pharmacophore Modeling and Ligand Design Principles from SAR Data

Pharmacophore modeling is a powerful computational tool that utilizes SAR data to identify the essential three-dimensional arrangement of chemical features required for biological activity. These models serve as a blueprint for the design of new, more potent and selective ligands.

Pharmacophore models for various this compound derivatives have been developed based on their SAR data. These models typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring are common HBA features.

Hydrogen Bond Donors (HBD): Amine or hydroxyl substituents can act as HBDs.

Aromatic Rings (AR): The 4-fluorophenyl ring is a key aromatic feature.

Hydrophobic (HY) regions: Alkyl or other nonpolar substituents contribute to hydrophobic interactions.

For example, a pharmacophore model for cyclophilin D inhibitors based on a thiazolo[3,2-a]pyrimidine scaffold identified aromatic centers, H-bond donors and acceptors, and hydrophobic centroids as key features. scirp.orgmdpi.com Similarly, pharmacophore models for kinase inhibitors often highlight the importance of hydrogen bonding interactions with the hinge region of the kinase, a role that the pyrimidine scaffold is well-suited to play. rsc.org By understanding these pharmacophoric requirements, medicinal chemists can rationally design new this compound derivatives with improved therapeutic potential.

Pre Clinical Metabolism and Pharmacokinetic Studies Mechanistic and Analytical Focus

In Vitro Metabolic Stability and Metabolite Identification in Microsomal Systems

In vitro metabolic stability assays are a cornerstone of early drug metabolism and pharmacokinetics (DMPK) screening. These assays typically utilize liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. By incubating 5-(4-Fluorophenyl)pyrimidine with liver microsomes from various species (e.g., human, rat, mouse), researchers can estimate its intrinsic clearance and predict its metabolic fate.

The stability of the compound is assessed by monitoring the decrease in its concentration over time. This is often determined using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The data generated allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite identification is a parallel and equally crucial objective. Understanding the metabolic pathways of this compound is vital for identifying potentially active or toxic metabolites. High-resolution mass spectrometry is a powerful tool for this purpose, enabling the structural elucidation of metabolites formed during the incubation. For a compound like this compound, expected metabolic transformations could include hydroxylation of the pyrimidine (B1678525) or phenyl ring, and further oxidation or conjugation reactions.

Illustrative Data Table: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Initial Concentration (µM) | 1 |

| In Vitro Half-life (t½, min) | 45.2 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.3 |

| Major Metabolites Identified | |

| M1 | Monohydroxylated derivative (+16 Da) |

| M2 | Dihydroxylated derivative (+32 Da) |

Note: The data presented in this table is illustrative for a hypothetical fluoropyrimidine compound and is intended to demonstrate the type of information generated from such studies.

Cytochrome P450 (CYP) Isoform Interaction Studies (Inhibition and Induction)

Drug-drug interactions represent a significant safety concern in clinical practice. Many of these interactions arise from the inhibition or induction of CYP enzymes. Therefore, it is essential to characterize the interaction of this compound with major CYP isoforms.

CYP Inhibition Studies: These studies assess the potential of this compound to inhibit the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically evaluated by co-incubating the compound with known CYP-specific substrates and measuring the formation of the substrate's metabolite. A reduction in metabolite formation indicates inhibition. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's inhibitory potency.

CYP Induction Studies: Conversely, CYP induction studies investigate whether this compound can increase the expression of CYP enzymes. This is often assessed in cultured human hepatocytes by measuring changes in CYP enzyme mRNA levels (using techniques like RT-qPCR) or protein levels and activity after treatment with the compound. Induction of CYP enzymes can lead to an increased metabolism of co-administered drugs, potentially reducing their efficacy.

Illustrative Data Table: CYP Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) | Interpretation |

| CYP1A2 | > 50 | No significant inhibition |

| CYP2C9 | 25.8 | Weak inhibition |

| CYP2C19 | > 50 | No significant inhibition |

| CYP2D6 | > 50 | No significant inhibition |

| CYP3A4 | 12.5 | Moderate inhibition |

Note: The data presented in this table is illustrative for a hypothetical fluoropyrimidine compound and is intended to demonstrate the type of information generated from such studies.

Plasma Protein Binding and Distribution Analysis (Mechanistic Aspects)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect. Therefore, determining the plasma protein binding of this compound is a critical step.

Equilibrium dialysis is a commonly used in vitro method to measure plasma protein binding. In this technique, a semi-permeable membrane separates a plasma sample containing the drug from a buffer solution. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane, allowing for the calculation of the percentage of the drug that is bound to plasma proteins.

Illustrative Data Table: Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

| Human | 92.5 | 7.5 |

| Rat | 88.1 | 11.9 |

| Mouse | 85.7 | 14.3 |

Note: The data presented in this table is illustrative for a hypothetical fluoropyrimidine compound and is intended to demonstrate the type of information generated from such studies.

Advanced Analytical Methodologies for the Detection and Quantification of 5 4 Fluorophenyl Pyrimidine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely utilized for the purity assessment and quantitative analysis of pyrimidine (B1678525) derivatives.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common approach for the analysis of pyrimidine derivatives. researchgate.net The separation is typically achieved using C8 and C18 silica (B1680970) gel columns. researchgate.net For compounds similar to 5-(4-fluorophenyl)pyrimidine, a variety of mobile phases can be employed, often in isocratic or gradient elution modes. researchgate.net Detection is frequently performed using UV detectors, as the pyrimidine ring exhibits strong absorbance in the UV region. researchgate.netnih.gov

A stability-indicating HPLC method developed for 2,4-dihydroxy-5-fluoropyrimidine, a related compound, utilized a YMC Pack ODS AQ column with UV detection at 266 nm. iosrphr.org Another method for 5-fluorouracil (B62378) (5-FU) and its metabolite used an Atlantis dC18 column with UV detection at 266 nm for 5-FU. nih.gov These conditions provide a solid starting point for developing a robust HPLC method for this compound.

Gas Chromatography (GC):

Gas chromatography can also be employed for the analysis of fluoropyrimidines. For instance, a GC method for fluoropyrimidine nucleosides and fluorouracil utilized columns packed with 3% SP-2100 on Supelcoport or 3% OV-1 on Gas-Chrom Q. nih.gov Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic behavior and thermal stability. On-column alkylation has been used for other fluoropyrimidines to facilitate their analysis by GC. nih.gov

Table 1: Exemplary Chromatographic Conditions for Pyrimidine Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Column | YMC Pack ODS AQ (250mm x 4.6mm, 5µm) or Atlantis dC18 (250mm x 4.6mm, 5µm) | 3% SP-2100 on Supelcoport or 3% OV-1 on Gas-Chrom Q |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Phosphate Buffer | Helium or Nitrogen |

| Detection | UV (260-270 nm) | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) |

| Temperature | Ambient | Temperature programmed (e.g., 150-250°C) |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

Mass Spectrometry-Based Quantification Techniques (e.g., LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of a wide array of compounds, including pyrimidine derivatives, in complex matrices. nih.govrsc.org

This technique offers significant advantages in terms of specificity and sensitivity, allowing for the detection of trace amounts of the analyte. For the analysis of 5-fluorouracil and its metabolites, LC-MS/MS methods have been developed with lower limits of quantification in the low ng/mL range. nih.govnih.govbasinc.com

The development of an LC-MS/MS method for this compound would involve optimizing several key parameters:

Ionization Source: Electrospray ionization (ESI) is a commonly used technique for polar molecules like pyrimidine derivatives and can be operated in either positive or negative ion mode. nih.govresearchgate.net

Mass Transitions: For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of selectivity and reduces background noise.

Chromatographic Separation: A robust chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Reversed-phase columns, such as C18, are typically employed. nih.govbasinc.com

Table 2: Key Parameters in LC-MS/MS Method Development

| Parameter | Description | Typical Values/Options for Pyrimidine Derivatives |

|---|---|---|

| Ionization Mode | Determines the charge state of the analyte. | Positive or Negative Electrospray Ionization (ESI) |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the parent molecule. | To be determined for this compound |

| Product Ion (Q3) | The m/z of a characteristic fragment ion. | To be determined for this compound |

| Collision Energy | The energy used to fragment the precursor ion. | Optimized for each transition |

| LC Column | The stationary phase for chromatographic separation. | C18 (e.g., Cortecs T3) nih.gov |

| Mobile Phase | The solvent system used to elute the analyte. | Water with formic acid and acetonitrile mdpi.com |

Derivatization-Enhanced Detection Strategies for Trace Analysis

For trace analysis, where the concentration of the analyte is extremely low, derivatization can be a valuable strategy to enhance detection sensitivity. Derivatization involves chemically modifying the analyte to improve its analytical properties, such as its chromatographic behavior or its response to a specific detector.

For fluoropyrimidines, derivatization has been employed to improve their detectability in both GC and LC-MS analysis. For instance, on-column alkylation has been used for the GC analysis of fluoropyrimidines. nih.gov In the context of LC-MS, a derivatizing agent, 4-bromomethyl-7-methoxycoumarin, has been used for the determination of 5-fluorouracil in human plasma, achieving a lower limit of quantitation of 1.0 ng/mL. nih.gov This approach introduces a fluorescent tag, significantly enhancing the sensitivity of detection.

The selection of a derivatization agent for this compound would depend on the functional groups present in the molecule and the analytical technique being used. The goal is to introduce a moiety that enhances ionization efficiency in mass spectrometry or improves signal intensity in spectrophotometric or fluorometric detection.

Table 3: Derivatization Strategies for Pyrimidine Analysis

| Derivatization Approach | Analytical Technique | Enhancement Mechanism | Example Reagent |

|---|---|---|---|

| Alkylation | GC | Increased volatility and thermal stability | p-tolyltrimethylammonium hydroxide (B78521) nih.gov |

| Fluorescent Tagging | HPLC-Fluorescence, LC-MS | Introduction of a highly fluorescent group | 4-bromomethyl-7-methoxycoumarin nih.gov |

Emerging Research Directions and Future Perspectives for 5 4 Fluorophenyl Pyrimidine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-arylpyrimidines, including 5-(4-Fluorophenyl)pyrimidine, is continuously being refined to improve efficiency, yield, and environmental sustainability. Traditional methods often involve multi-step processes with harsh reagents. Emerging research is focused on developing more direct and greener synthetic routes.

One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules like pyrimidines in a single step from simple starting materials. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed. organic-chemistry.org This method is highly efficient, producing a wide range of substituted pyrimidines with high yields. organic-chemistry.org Such strategies reduce waste and energy consumption, aligning with the principles of green chemistry. eurekaselect.comresearchgate.net

Another innovative strategy involves a deconstruction-reconstruction approach for the stable isotope labeling of pyrimidines. acs.org This method allows for the efficient incorporation of isotopes, which is crucial for mechanistic studies and metabolic tracking of pyrimidine-based drugs. Furthermore, the development of one-pot synthesis protocols, such as the three-component reaction of bis-aldehydes, barbituric acid, and substituted amines under microwave irradiation, offers a rapid and efficient means to produce fused pyrimidine (B1678525) systems. researchgate.net The synthesis of fluorinated pyrimidines under mild conditions using potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides has also been reported, providing a straightforward route to compounds like 5-fluoropyrimidines. nih.gov

These novel synthetic methodologies are summarized in the table below:

| Methodology | Description | Advantages |

| Iridium-Catalyzed Multicomponent Synthesis | A regioselective reaction of amidines and up to three different alcohols to form pyrimidines. organic-chemistry.org | High efficiency, high yields, broad substrate scope, and sustainability. organic-chemistry.org |

| Deconstruction-Reconstruction Strategy | A method for stable isotope labeling of pyrimidines. acs.org | Efficient isotope incorporation for mechanistic and metabolic studies. acs.org |

| Microwave-Assisted One-Pot Synthesis | Three-component reaction of bis-aldehydes, barbituric acid, and amines under microwave irradiation. researchgate.net | Rapid, high yields, and environmentally friendly. researchgate.net |

| Fluoroenolate-Amidine Cyclocondensation | Synthesis of fluorinated pyrimidines from a fluoroenolate salt and amidines under mild conditions. nih.gov | Mild reaction conditions and excellent yields for a variety of substrates. nih.gov |

Application of Advanced Computational Approaches for Rational Drug Design

Computational methods are becoming indispensable in the rational design of novel drugs based on the this compound scaffold. These in-silico techniques accelerate the drug discovery process by predicting the biological activity and interaction of molecules with their targets, thereby reducing the need for extensive and costly experimental screening. researchgate.net

Molecular docking is a key computational tool used to predict the binding orientation of a ligand to its target protein. For pyrimidine derivatives, docking studies have been instrumental in understanding their interaction with various biological targets, such as kinases and viral proteases. ekb.egnih.govscispace.com For example, docking simulations of fluorinated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with the active site of the 1Y8Y enzyme have revealed key hydrogen bond interactions that contribute to their anticancer activity. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For pyrimidine derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against targets like VEGFR-2, aiding in the design of more potent anticancer agents. nih.gov These models, often validated through various statistical methods, can guide the synthesis of new analogues with improved efficacy. nih.govtandfonline.com

Virtual screening allows for the rapid screening of large libraries of compounds to identify potential hits. This approach, often guided by pharmacophore models, has been successfully applied to pyrimidine derivatives to discover novel inhibitors for various targets.

The table below summarizes the application of these computational approaches:

| Computational Approach | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets like kinases and enzymes. ekb.egnih.govscispace.com |

| QSAR | Developing models to predict the biological activity of new derivatives and guide lead optimization. nih.govtandfonline.com |

| Virtual Screening | High-throughput screening of compound libraries to identify novel hits with desired biological activity. |

Identification of New Biological Targets and Unexplored Therapeutic Applications

The pyrimidine scaffold is a versatile pharmacophore found in numerous FDA-approved drugs. acs.org While many this compound derivatives have been investigated as kinase inhibitors for cancer therapy, emerging research is uncovering new biological targets and potential therapeutic applications.

Recent studies have highlighted the potential of pyrimidine derivatives to target a range of understudied kinases implicated in neurodegenerative diseases. acs.org By exploring the off-target activities of existing pyrimidine-based inhibitors, researchers can identify novel therapeutic opportunities. For instance, a systematic approach of screening a library of aminopyrimidines against a panel of kinases has led to the identification of potent inhibitors for lesser-studied kinases. acs.org

Furthermore, the structural similarity of pyrimidines to the building blocks of DNA and RNA suggests their potential as antiviral and antimicrobial agents. mdpi.com Systematic screening of pyrimidine derivatives against various pathogens could unveil new therapeutic avenues. For example, a novel systematic approach using a fission yeast haploid deletion library has been employed to identify new targets of 5-Fluorouracil (B62378), a well-known pyrimidine-based anticancer drug. nih.gov This study revealed that 5-FU can also target chromosome segregation and organization, suggesting new ways to use this drug for chromatin-related defects in cancer. nih.gov

The table below outlines potential new biological targets and therapeutic applications:

| Potential New Biological Targets | Potential Unexplored Therapeutic Applications |

| Understudied kinases in neurodegenerative diseases acs.org | Treatment of Alzheimer's and Parkinson's disease. |

| Viral proteases and polymerases | Development of new antiviral therapies. |

| Bacterial enzymes | Discovery of novel antibacterial agents. |

| Chromatin regulatory factors nih.gov | Targeting chromatin defects in cancer. nih.gov |

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the mechanism of action of this compound derivatives, researchers are increasingly turning to multi-omics approaches. nashbio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic view of the cellular response to these compounds can be achieved. nih.govmdpi.com

Multi-omics analysis can help to:

Identify novel drug targets: By observing global changes in gene expression, protein levels, and metabolite concentrations upon treatment with a this compound derivative, new potential targets can be identified. nashbio.com

Elucidate mechanisms of action: Integrated omics data can reveal the downstream signaling pathways affected by the drug, providing a deeper understanding of its mechanism of action. nih.govmdpi.com

Discover biomarkers of drug response: By comparing the multi-omics profiles of sensitive and resistant cell lines, biomarkers that predict patient response to treatment can be identified. nih.gov

For example, a study on lung adenocarcinoma utilized an integrated framework of various machine learning and deep learning algorithms to develop a pyrimidine metabolism-related signature (PMRS). nih.gov This multi-omics analysis not only helped in understanding the genomic and metabolic landscapes of the patients but also promoted the development of precision medicine strategies. nih.gov

The integration of multi-omics data represents a powerful approach to unravel the complex biological effects of this compound derivatives and to guide the development of more effective and personalized therapies.

Strategies for Overcoming Resistance Mechanisms in Target Inhibition

A significant challenge in cancer therapy is the development of drug resistance. For kinase inhibitors, including those based on the pyrimidine scaffold, resistance often arises from mutations in the kinase domain that prevent drug binding. acs.orgnih.gov

Several strategies are being explored to overcome these resistance mechanisms:

Development of next-generation inhibitors: This involves designing new inhibitors that can bind to the mutated forms of the target kinase. For example, second-generation Trk inhibitors have been developed to be effective against mutations that confer resistance to first-generation inhibitors. mdpi.com

Targeting different binding sites: Instead of targeting the highly mutable ATP-binding site, inhibitors can be designed to bind to allosteric sites on the kinase, which are often more conserved.

Combination therapy: Combining a this compound-based inhibitor with other drugs that have different mechanisms of action can help to prevent the emergence of resistance. For instance, combining 5-Fluorouracil with phytochemicals has been shown to enhance its efficacy by targeting various resistance mechanisms in colorectal cancer. mdpi.com

Targeting downstream signaling pathways: If resistance arises from the activation of bypass signaling pathways, inhibitors targeting key components of these pathways can be used in combination with the primary drug. For example, in 5-FU-resistant cells, the PI3K/AKT signaling pathway is often activated, and targeting this pathway can help to overcome resistance. nih.gov

The table below summarizes these strategies:

| Strategy | Description |

| Next-Generation Inhibitors | Design of inhibitors that are effective against mutated forms of the target protein. mdpi.com |

| Allosteric Inhibition | Targeting less-conserved allosteric sites to avoid resistance due to mutations in the active site. |

| Combination Therapy | Using multiple drugs with different mechanisms of action to prevent the development of resistance. mdpi.com |

| Targeting Bypass Pathways | Inhibiting alternative signaling pathways that are activated in resistant cells. nih.gov |

By employing these innovative strategies, researchers are hopeful that the therapeutic potential of this compound and its derivatives can be fully realized, leading to more effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products